4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one
Description
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one is a terpene-derived cyclic ketone characterized by a cyclohexenone core substituted with a chiral monoterpene side chain.
Properties
CAS No. |
917892-89-8 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one |
InChI |
InChI=1S/C16H24O/c1-5-16(4,12-6-7-13(2)3)14-8-10-15(17)11-9-14/h5,7-8H,1,6,9-12H2,2-4H3/t16-/m0/s1 |
InChI Key |
VIHPQEWTKZTYKH-INIZCTEOSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(C=C)C1=CCC(=O)CC1)C |
Canonical SMILES |
CC(=CCCC(C)(C=C)C1=CCC(=O)CC1)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The primary starting materials include:
- (3R)-3,7-Dimethylocta-1,6-diene (CAS Number: 10281-56-8)
Reaction Conditions
The direct synthesis typically requires:
Yield and Purity
The yield of this method can vary significantly based on reaction conditions, often ranging from 50% to 80%. Purification is usually achieved via chromatography.
Cyclization Reactions
Cyclization is a pivotal step in synthesizing complex cyclic structures like cyclohexenones.
Mechanism
Cyclization can occur through:
- Electrophilic Aromatic Substitution : This method introduces substituents onto the cyclohexene ring.
Example Reaction Scheme
A typical reaction scheme may involve:
- Formation of an intermediate via electrophilic attack on the diene.
- Cyclization leading to the formation of the cyclohexene structure.
Functional Group Transformations
Transformations are essential for modifying existing functional groups into desired forms.
Key Transformations
Common transformations include:
Hydroxylation : Converting alkenes to alcohols.
Oxidation : Using reagents like PCC to convert alcohols to ketones.
Comparative Analysis of Methods
The following table summarizes the various preparation methods along with their advantages and disadvantages:
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Synthesis | Simplicity and directness | May require expensive reagents |
| Cyclization | Efficient for complex structures | Potential for multiple products |
| Functional Group Transformations | Versatile for modifying structures | Requires additional steps and reagents |
Chemical Reactions Analysis
Types of Reactions
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, its structural features allow it to interact with cell membranes, potentially affecting membrane fluidity and signaling processes .
Comparison with Similar Compounds
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol (CAS 10309-37-2)
- Structure: Features a phenol group instead of a cyclohexenone ring.
- Properties: The phenolic –OH group enhances hydrogen bonding, increasing solubility in polar solvents compared to the ketone analog.
- Applications: Likely used in polymer stabilizers or fragrance fixatives due to its phenolic stability.
3,7-Dimethylocta-1,6-dien-3-yl Propanoate
- Structure: An ester derivative with a propanoate group replacing the cyclohexenone system.
- Properties: The ester group increases volatility, making it more suitable as a fragrance component (e.g., floral or fruity notes). Esters are typically less reactive than ketones but may undergo hydrolysis under acidic/basic conditions .
- Applications : Commonly found in essential oils or synthetic perfumes.
Stereochemical and Substituent Differences
Chirality and Branching
- The (3R) configuration in the target compound introduces stereochemical complexity, which may influence interactions with biological targets (e.g., enzymes or receptors).
Cyclohexenone vs. Benzodiazepine Derivatives
- Compounds like 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one () share a ketone group but feature aromatic heterocycles. These are pharmacologically active (e.g., anxiolytic drugs), whereas the terpene-ketone hybrid may prioritize physicochemical properties over direct bioactivity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Gaps
- Reactivity: The cyclohexenone ring in the target compound may undergo conjugate addition or Diels-Alder reactions, similar to α,β-unsaturated ketones.
- Biological Activity: Terpene-ketone hybrids are rare in natural products, but related compounds (e.g., iridoids) exhibit anti-inflammatory properties.
- Synthesis Challenges : The chiral terpene side chain and stereochemical integrity during synthesis remain unaddressed in the literature.
Biological Activity
The compound 4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one , also known as a derivative of linalool , belongs to the class of monoterpenoids. These compounds are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one is , with a molecular weight of approximately 196.30 g/mol. Its structure includes a cyclohexene ring with a substituent that contributes to its biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to 4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases.
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This activity is crucial in managing conditions such as arthritis and other inflammatory diseases.
Case Study:
In a study involving the administration of linalool derivatives in animal models, significant reductions in inflammatory markers were observed after treatment for four weeks. The study highlighted the potential use of these compounds in therapeutic applications for inflammatory disorders.
3. Antidiabetic Properties
Research has demonstrated that monoterpenoids can enhance insulin sensitivity and reduce blood glucose levels. The mechanism involves the inhibition of enzymes such as α-amylase and DPP-IV, which are critical in carbohydrate metabolism.
| Activity | Mechanism | Reference |
|---|---|---|
| α-Amylase Inhibition | Delays glucose absorption | |
| DPP-IV Inhibition | Enhances incretin action |
In Vivo Findings:
In diabetic rat models, compounds with similar structures to 4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one have been shown to lower blood glucose levels significantly when administered at doses ranging from to mg/kg .
Summary of Research Findings
The biological activity of 4-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one highlights its potential as a therapeutic agent in various health conditions:
- Antioxidant : Effective in scavenging free radicals.
- Anti-inflammatory : Reduces pro-inflammatory cytokine production.
- Antidiabetic : Improves insulin sensitivity and regulates blood glucose levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
